REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.Br[C:13]([F:20])([F:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>CS(C)=O.[Cu]>[CH2:17]([O:16][C:14](=[O:15])[C:13]([F:20])([F:19])[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)[CH3:18]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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BrC1=NC2=CC=CC=C2C=C1
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Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
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BrC(C(=O)OCC)(F)F
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
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copper
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Quantity
|
3.5 g
|
Type
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catalyst
|
Smiles
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[Cu]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The solid was filtered off
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Type
|
ADDITION
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Details
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water (100 mL) and EA (150 mL) were added
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Type
|
CUSTOM
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Details
|
The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C1=NC2=CC=CC=C2C=C1)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |